Ácido (4-bromo-2-nitrofenil)borónico

Descripción general

Descripción

(4-Bromo-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BBrNO4. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Aplicaciones Científicas De Investigación

(4-Bromo-2-nitrophenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of (4-Bromo-2-nitrophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (4-Bromo-2-nitrophenyl)boronic acid participates in two key processes: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized by donating electrons to form a new Pd-C bond . In transmetalation, the organoboron compound, such as our (4-Bromo-2-nitrophenyl)boronic acid, transfers from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by (4-Bromo-2-nitrophenyl)boronic acid . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .

Result of Action

The primary result of the action of (4-Bromo-2-nitrophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of (4-Bromo-2-nitrophenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Moreover, the reaction conditions, such as temperature and solvent, can significantly affect the efficiency and selectivity of the reaction .

Análisis Bioquímico

Biochemical Properties

(4-Bromo-2-nitrophenyl)boronic acid is a valuable building block in organic synthesis . It is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Cellular Effects

For instance, they can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of (4-Bromo-2-nitrophenyl)boronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Metabolic Pathways

Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon–carbon bond formations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Bromo-2-nitrophenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-nitroaniline with boronic acid derivatives under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of (4-Bromo-2-nitrophenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (4-Bromo-2-nitrophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the boronic acid group.

Reduction: Reducing agents such as sodium borohydride can reduce the nitro group to an amine.

Major Products Formed:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

Oxidation and Reduction: Oxidation can yield boronic esters, while reduction can produce amines.

Comparación Con Compuestos Similares

(4-Nitrophenyl)boronic acid: Similar in structure but lacks the bromine atom.

(4-Bromophenyl)boronic acid: Similar but lacks the nitro group.

(2-Nitrophenyl)boronic acid: Similar but with the nitro group in a different position.

Uniqueness: (4-Bromo-2-nitrophenyl)boronic acid is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

(4-Bromo-2-nitrophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

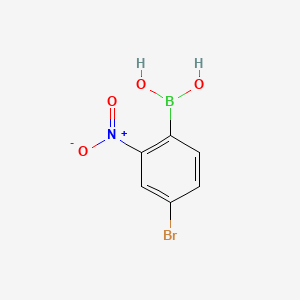

(4-Bromo-2-nitrophenyl)boronic acid has the following chemical structure:

- Molecular Formula : CHBBrNO

- CAS Number : 860034-11-3

- Molecular Weight : Approximately 232.93 g/mol

The presence of both bromine and nitro groups on the phenyl ring significantly influences its electronic properties and reactivity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of boronic acid derivatives, including (4-Bromo-2-nitrophenyl)boronic acid. Boronic acids can interact with various biological targets, including proteases and kinases, leading to inhibition of cancer cell proliferation.

- Case Study : In a screening of boronic acids for antiproliferative activity against prostate cancer cell lines, compounds similar to (4-Bromo-2-nitrophenyl)boronic acid exhibited significant activity against LAPC4 cells, suggesting that structural modifications can enhance therapeutic efficacy .

2. Antibacterial Activity

Boronic acids have demonstrated antibacterial properties, attributed to their ability to form reversible complexes with diols present in bacterial cell walls.

- Research Findings : A recent study reported that boronic acid derivatives showed effective inhibition against Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests that (4-Bromo-2-nitrophenyl)boronic acid may also possess similar antibacterial capabilities.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Boronic acids are known to act as inhibitors for various enzymes, including proteases.

- Enzyme Activity : Research indicates that derivatives of boronic acids can inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases . The specific inhibitory effects of (4-Bromo-2-nitrophenyl)boronic acid on these enzymes remain to be fully explored.

Comparative Analysis with Related Compounds

To better understand the biological activity of (4-Bromo-2-nitrophenyl)boronic acid, a comparative analysis with related compounds is useful:

| Compound Name | CAS Number | Anticancer Activity | Antibacterial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| (4-Bromo-2-nitrophenyl)boronic acid | 860034-11-3 | Moderate | Effective | Unknown |

| (4-Amino-2-nitrophenyl)boronic acid | 100449-87-4 | High | Moderate | High |

| 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)... | 190788-59-1 | Low | High | Moderate |

This table illustrates that while (4-Bromo-2-nitrophenyl)boronic acid shows promise, other derivatives may exhibit superior biological activities.

Propiedades

IUPAC Name |

(4-bromo-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDNYVAPNJFOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675143 | |

| Record name | (4-Bromo-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860034-11-3 | |

| Record name | B-(4-Bromo-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860034-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.